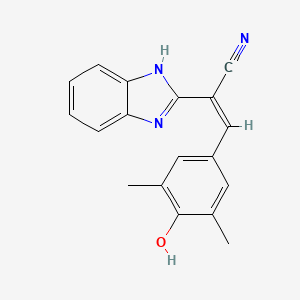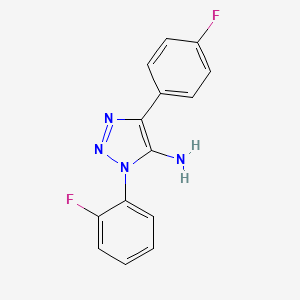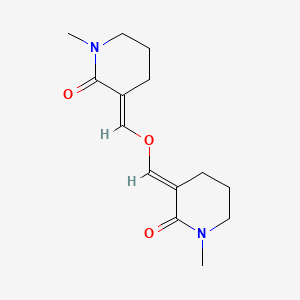![molecular formula C22H21BrN2O3S B6052141 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B6052141.png)
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug, but its mechanism of action has led to investigations into its use in other diseases as well.
Wirkmechanismus
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 works by inhibiting the activity of several different enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, it inhibits the activity of RAF kinase, which is a key enzyme in the MAPK signaling pathway. This pathway is involved in cell growth and proliferation, and is often overactive in cancer cells. By inhibiting the activity of this pathway, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and has been investigated for use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It has also been shown to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels. This is important in cancer treatment, as tumors require a blood supply in order to grow and spread.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied, and its mechanism of action is well-understood. This makes it a useful tool for investigating the MAPK signaling pathway and its role in cancer and other diseases. However, one limitation is that it can be difficult to work with, as it is insoluble in water and requires organic solvents for use in experiments.
Zukünftige Richtungen
There are a number of future directions for research on N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis. Additionally, there is ongoing research into the development of new and more effective inhibitors of the MAPK signaling pathway, which could have important implications for the treatment of cancer and other diseases.
Synthesemethoden
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various starting materials. The final product is a white to off-white powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, and has been investigated for use in the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma. In addition to its anti-cancer properties, N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide 43-9006 has also been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17-7-5-6-10-21(17)24-22(26)16-25(15-18-8-3-2-4-9-18)29(27,28)20-13-11-19(23)12-14-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNUICOZPBDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(benzylthio)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6052068.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B6052073.png)
![5-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6052079.png)
![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)


![7-cycloheptyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6052101.png)
![1-cyclopentyl-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052113.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2-furancarboxamide](/img/structure/B6052122.png)
![2-(4-fluorophenyl)-4-{[(4-methylpiperazin-1-yl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6052130.png)
amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)